molecular formula C8H6Cl2O3<br>Cl2C6H3OCH2COOH<br>C8H6Cl2O3 B1664007 2,4-Dichlorophenoxyacetic acid CAS No. 94-75-7

2,4-Dichlorophenoxyacetic acid

Cat. No. B1664007
CAS RN: 94-75-7
M. Wt: 221.03 g/mol
InChI Key: OVSKIKFHRZPJSS-UHFFFAOYSA-N
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Description

2,4-Dichlorophenoxyacetic acid (2,4-D) is a selective systemic herbicide used for controlling broad-leaved weeds . It acts as a plant hormone, causing uncontrolled growth in the meristematic tissues . It is a white to yellow crystalline powder with a slight phenolic odor .


Synthesis Analysis

Photocatalytic degradation of 2,4-D has been studied using a TiO2 modified catalyst . A recirculation type photocatalytic reactor was developed to treat 2,4-D using chitosan-TiO2 beads prepared via impregnation method under UV light .


Molecular Structure Analysis

The molecular structure of 2,4-D is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The photocatalytic degradation of 2,4-D by a TiO2 modified catalyst follows pseudo first-order kinetics under UV irradiation . The intermediates were identified using LCMS analysis .


Physical And Chemical Properties Analysis

2,4-D is a white to yellow crystalline powder . It has a melting point of 140.5 °C and a boiling point of 160 °C at 0.4 mm Hg . It is soluble in water up to 900 mg/L .

Scientific Research Applications

Herbicide Toxicity and Environmental Impact

2,4-Dichlorophenoxyacetic acid (2,4-D) is primarily used as a herbicide in agricultural and urban activities for pest control. A scientometric review conducted by Zuanazzi, Ghisi, and Oliveira (2020) in "Chemosphere" highlighted the toxicological and mutagenic research developments related to 2,4-D. This study emphasized the focus on occupational risk, neurotoxicity, herbicide resistance or tolerance, and the impact on non-target aquatic species. It suggests future research in 2,4-D toxicology and mutagenicity will likely concentrate on molecular biology, specifically gene expression, human or vertebrate bioindicator exposure assessment, and pesticide degradation studies (Zuanazzi et al., 2020).

Water Contamination and Removal Strategies

Abigail, Samuel, Needhidasan, and Ramalingam (2017) in "Clean Technologies and Environmental Policy" discussed the toxicity of 2,4-D to humans and animals and its potential for water contamination. The study reviews various methods employed for the removal of 2,4-D from contaminated water bodies, indicating a need for more efficient removal technologies due to the problematic nature of 2,4-D water contamination (Abigail et al., 2017).

Phytoremediation Enhancement

Germaine, Liu, Cabellos, Hogan, Ryan, and Dowling (2006) in "FEMS Microbiology Ecology" described the use of bacterial endophytes in enhancing the phytoremediation of 2,4-D. The inoculation of plants with a genetically tagged bacterial endophyte capable of degrading 2,4-D demonstrated increased removal of the herbicide from soil and prevention of its accumulation in plant tissues. This indicates the potential of using bacterial endophytes in phytoremediation of herbicide-contaminated substrates (Germaine et al., 2006).

Molecular Action Mode as a Herbicide

Song (2014) in the "Journal of Integrative Plant Biology" explored the molecular action mode of 2,4-D as an herbicide. This herbicide, which has been used for over 60 years, acts by mimicking natural auxin at the molecular level in dicots, leading to abnormal growth, senescence, and plant death. Insights into the physiological processes, perception, and signal transduction under 2,4-D treatment were provided, emphasizing its selective impact on dicots (Song, 2014).

Biotransformation in Human Liver

The role of cytochrome P450 3A4 in the metabolism of 2,4-D was investigated by Mehmood, Williamson, Kelly, and Kelly (1996) in "Environmental Toxicology and Pharmacology." Their study revealed that 2,4-dichlorophenol is the primary product of 2,4-D metabolism in human liver, indicating the significant involvement of cytochrome P450 3A4 in its biotransformation. This finding contributes to our understanding of how 2,4-D is metabolized in the human body, particularly in the liver (Mehmood et al., 1996).

Safety And Hazards

2,4-D generally has moderate toxicity to birds and mammals, is slightly toxic to fish and aquatic invertebrates, and is practically nontoxic to honeybees . It can cause eye irritation, skin sensitization, and respiratory irritation .

properties

IUPAC Name

2-(2,4-dichlorophenoxy)acetic acid
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InChI

InChI=1S/C8H6Cl2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)
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InChI Key

OVSKIKFHRZPJSS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)O
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Molecular Formula

C8H6Cl2O3, Array
Record name 2,4-DICHLOROPHENOXYACETIC ACID
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Record name 2,4-dichlorophenoxyacetic acid
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Related CAS

14214-89-2 (potassium salt), 2307-55-3 (ammonium salt), 2702-72-9 (hydrochloride salt), 3766-27-6 (lithium salt)
Record name 2,4-D [BSI:ISO]
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DSSTOX Substance ID

DTXSID0020442
Record name 2,4-Dichlorophenoxyacetic acid
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Molecular Weight

221.03 g/mol
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Physical Description

2,4-dichlorophenoxyacetic acid is an odorless white to tan solid. Sinks in water. (USCG, 1999), Dry Powder; Liquid, White to yellow, crystalline, odorless powder. [herbicide]; [NIOSH] White solid; Primary formulations are as amine salt in aqueous solution and as ester in emulsifiable concentrate; [Reference #2], Solid, COLOURLESS CRYSTALS OR WHITE POWDER., White to yellow, crystalline, odorless powder., White to yellow, crystalline, odorless powder. [herbicide]
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Record name Acetic acid, 2-(2,4-dichlorophenoxy)-
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Boiling Point

Decomposes (NTP, 1992), BP: 160 °C at 4 mm Hg, No boiling point at normal pressure; decomposes on heating, decomposes, Decomposes
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Solubility

Decomposes (NTP, 1992), Needles from alcohol. Solubility in water: 3.5% /2,4-D, sodium salt/, In water, 677 ppm at 25 °C, In water, 540 ppm at 20 °C, Soluble in organic solvents, 67.3 g/400 mL acetone at 25 °C; 0.94 g/100 mL benzene at 28 °C; 0.63 g/100 mL carbon disulfide at 29 °C; 0.16 g/100 mL carbon tetrachloride at 25 °C; 0.08 g/100 mL diesel oil and kerosene at 25 °C; 78.5 g/100 mL dioxane at 31 °C; 10.3 g/100 mL ethanol (50%) at 25 °C; 100 g/100 mL ethyl alcohol (95%) at 25 °C; 27.0 g/100 mL ethyl ether at 25 °C; 24.8 g/100 mL isopropanol at 31 °C; 25 g/100 mL methyl isobutyl ketone at 25 °C; 0.52 g/100 mL ortho-dichlorobenzene at 25 °C; 0.058 g/100 mL toluene at 25 °C, In ethanol 1250, diethyl ether 243, heptane 1.1, toluene 6.7, xylene 5.8 (all in g/kg, 20 °C); in octanol 120 g/L (25 °C). Insoluble in petroleum oils, 0.677 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.031 (very poor), 0.05%
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Density

1.563 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.42 at 25 °C, Relative density (water = 1): 0.7-0.8, 1.57
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Vapor Density

7.63 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.63
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Vapor Pressure

0 mmHg at 68 °F ; 0.4 mmHg at 320 °F (NTP, 1992), 0.00000014 [mmHg], 1.40X10-7 mm Hg at 20 °C (1.86X10-2 mPa at 25 °C), Vapor pressure, Pa at 25 °C: 0.01 (negligible), 0.4 mmHg at 320 °F, (320 °F): 0.4 mmHg
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Mechanism of Action

The widely used hormonal herbicide, 2,4-dichlorophenoxyacetic acid, blocks meiotic maturation in vitro and is thus a potential environmental endocrine disruptor with early reproductive effects. To test whether maturation inhibition was dependent on protein kinase A, an endogenous maturation inhibitor, oocytes were microinjected with PKI, a specific PKA inhibitor, and exposed to 2,4-D. Oocytes failed to mature, suggesting that 2,4-D is not dependent on PKA activity and likely acts on a downstream target, such as Mos. De novo synthesis of Mos, which is triggered by mRNA poly(A) elongation, was examined. Oocytes were microinjected with radiolabelled in vitro transcripts of Mos RNA and exposed to progesterone and 2,4-D. RNA analysis showed progesterone-induced polyadenylation as expected but none with 2,4-D. 2,4-D-activated MAPK was determined to be cytoplasmic in localization studies but poorly induced Rsk2 phosphorylation and activation. In addition to inhibition of the G2/M transition, 2,4-D caused abrupt reduction of H1 kinase activity in MII phase oocytes. Attempts to rescue maturation in oocytes transiently exposed to 2,4-D failed, suggesting that 2,4-D induces irreversible dysfunction of the meiotic signaling mechanism., Chlorophenoxy herbicides are chemical analogues of auxin, a plant growth hormone, and produce uncontrolled and lethal growth in target plants., Male Wistar rats were treated daily by gavage with ... 2,4-D (100-200 mg/kg body wt) ... induced proliferation of hepatic peroxisomes, decr serum lipid levels, incr hepatic carnitine acetyltransferase, and catalase. ... Data suggest ... compounds cause hypolipidemia, ... by preferentially incr lipid utilization in the liver. ..., 2,4-dichlorophenoxyacetic acid (2,4-D) is a hormonal herbicide widely used in the world because of its efficacy in the control of broadleaf and woody plants. In this study we have demonstrated in vivo covalent binding of the phenoxyherbicide 2,4-D to a single protein of 52 kD (from rat liver mitochondrial preparation) detected through immunoblotting studies with the specific antiserum for 2,4-D. The direct involvement of 2,4-D in the formation of the adduct has also been demonstrated in vitro, using liver mitochondrial preparations exposed to (14)C-UL-2,4-D. Radiolabeled protein separated by SDS-PAGE and afterwards electroeluted showed a single labeled protein of 52 kD. When mitochondria exposed to radiolabeled xenobiotic were devoid of their outer membrane, the specific activity observed suggest that protein involved in covalent interaction belongs to the inner mitochondrial membrane. We propose that covalent binding of the phenoxyherbicide 2,4-D to a very specific single protein of 52 kD observed in vitro and in vivo may be related to known alterations of the mitochondrial function.
Record name 2,4-D
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/202
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

Major impurities /found/ in technical 2,4-D: 2,6-Dichlorophenoxyacetic acid, 0.5-1.5%; 2-Monochlorophenoxyacetic acid, 0.1-0.5%; 4-Monochlorophenoxyacetic acid, 0.2-0.8%; Bis(2,4-dichlorophenoxy) acetic acid, 0.1-2.0%; ... 2-Chlorophenol, 0.0004-0.04%; 4-Chlorophenol, 0.0004-0.005%; Water, 0.1-0.8%., 2,4-Dichlorophenol; Chlorinated diphenyl ethers; Bis-2,4-dichlorophenoxymethane; ... di- and tri-chlorodibenzofurans and chlorodibenzo-p-dioxins., Analysis of 28 samples of technical 2,4-D by gas chromatography showed that hexachlorodioxins were present in only one sample, at less than 10 ppm. The dioxin most likely to be formed (2,7-dichlorodibenzo-p-dioxin) was not found. The major impurity in technical 2,4-D was identified as bis-(2,4-dichlorophenoxy)methane, at 30 ppm., Wastes from 2,4-D production may contain a number of constituents, including 2,4-dichlorophenol, 2,6-dichlorophenol, 2,4,6-trichlorophenol, and chlorophenol polymers., For more Impurities (Complete) data for 2,4-D (6 total), please visit the HSDB record page.
Record name 2,4-D
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Product Name

2,4-Dichlorophenoxyacetic acid

Color/Form

White to yellow crystalline powder /SRP: yellow color is phenolic impurities/, Colorless powder, White to yellow, crystalline ... powder, Crystals from benzene

CAS RN

94-75-7
Record name 2,4-DICHLOROPHENOXYACETIC ACID
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Record name 2,4-Dichlorophenoxyacetic acid
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Record name 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D)
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Record name Acetic acid, (2,4-dichlorophenoxy)-
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Melting Point

280 °F (NTP, 1992), 138 °C, 140.5 °C, 140 °C, 280 °F
Record name 2,4-DICHLOROPHENOXYACETIC ACID
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Synthesis routes and methods I

Procedure details

In another example, a dispersion or emulsion of 30% by weight 2,4-dichlorophenoxy acetic acid (2,4-D) and 70% by weight dicamba is prepared in water, at a concentration of 45% by weight of the 2,4-D and dicamba mixture. Thirty grams of the 2,4-D/dicamba mixture is added to a 50 ml (milliliter) beaker, and while this mixture is mixed vigorously, 1.5 grams of sodium montmorillonite (i.e., POLARGEL NF from AMCOL International Corporation) is added. The weight ratio of clay to (2,4-D dicamba mixture) is--1.9. The mixture is vigorously mixed and heated for 1 hour at 85° C.
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2,4-D dicamba
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sodium montmorillonite
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1.5 g
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2,4-D dicamba
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Synthesis routes and methods II

Procedure details

2-methyl-4-chlorophenoxyacetic acid; butyl 2-[4-(5-trifluoromethyl-2-pyridyloxy)phenoxy]propionate (including esters and salts thereof); ethyl 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propionate; etc.
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Synthesis routes and methods III

Procedure details

Sodium hydride (60 mg) was dissolved in dimethylformamide (3 ml) to prepare a solution. A dimethylformamide solution (5 ml) of 2,4-dichlorophenol (245 mg) was then added to the solution, and the mixture was stirred at room temperature for 10 min. Subsequently, a dimethylformamide solution (5 ml) of bromomethylacetate (344 mg) was added thereto, and the mixture was further stirred at room temperature for 90 min. Water was added to stop the reaction, and the reaction solution was extracted with ethyl acetate, followed by washing with water and saturated brine. The extract was then dried over sodium sulfate. After the concentration of the extract, a 5% aqueous sodium hydroxide solution (10 ml) was added thereto, and the mixture was stirred at 80° C. for 10 hr. Subsequently, the solution was acidified by the addition of 1 N hydrochloric acid. The resultant white precipitate was collected by filtration and was dried to give 2-(2,4-dichlorophenoxy)acetic acid (310 mg, yield 94%).
Quantity
60 mg
Type
reactant
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Quantity
3 mL
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solvent
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0 (± 1) mol
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344 mg
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5 mL
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245 mg
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Quantity
5 mL
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solvent
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Synthesis routes and methods IV

Procedure details

In a preferred embodiment of the process the roots are cut into 4-7 mm small explants; are sterilized by treatment with 1% cetabelon (v/v) for a period of about 5-15 minutes, then with 70% (V/v) ethanol for 30 sec., followed by treatment with 0.1% HgCl2 (w/v) for about 1-2 min. The basal medium in step (a) is modified Murashige and Skoog's (1962) medium supplemented with 200 mg/l myoinositol, 10 mg/l each of thiamine hydrochloride and pyridoxine hydrochloride and 5 mg/l of nicotinic acid (Medium I), and medium II used in step (b) is obtained by addition of 2,4-dichlorophenoxyacetic acid (0.1-2.0 mg/l) and Kn (0.1-0.5 mg/l), that are preferably added to the basal medium for optimal callus growth.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichlorophenoxyacetic acid
Reactant of Route 2
Reactant of Route 2
2,4-Dichlorophenoxyacetic acid
Reactant of Route 3
Reactant of Route 3
2,4-Dichlorophenoxyacetic acid
Reactant of Route 4
Reactant of Route 4
2,4-Dichlorophenoxyacetic acid
Reactant of Route 5
Reactant of Route 5
2,4-Dichlorophenoxyacetic acid
Reactant of Route 6
Reactant of Route 6
2,4-Dichlorophenoxyacetic acid

Citations

For This Compound
84,100
Citations
DH Garabrant, MA Philbert - Critical reviews in toxicology, 2002 - Taylor & Francis
The scientific evidence in humans and animals relevant to cancer risks, neurologic disease, reproductive risks, and immunotoxicity of 2,4-D was reviewed. Despite several thorough in …
Number of citations: 273 www.tandfonline.com
CJ Burns, GMH Swaen - Critical reviews in toxicology, 2012 - Taylor & Francis
A qualitative review of the epidemiological literature on the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) and health after 2001 is presented. In order to compare the exposure of the …
Number of citations: 109 www.tandfonline.com
Y Song - Journal of integrative plant biology, 2014 - Wiley Online Library
2,4‐Dichlorophenoxyacetic acid (2,4‐D) was the first synthetic herbicide to be commercially developed and has commonly been used as a broadleaf herbicide for over 60 years. It is a …
Number of citations: 298 onlinelibrary.wiley.com
B Bukowska - Polish Journal of Environmental Studies, 2006 - pjoes.com
2, 4-dichlorophenoxyacetic acid (2, 4-D) is a herbicide commonly used in agriculture. The residues of 2, 4-D are present in air, water, soil and edibles. It constitutes a real hazard for …
Number of citations: 151 www.pjoes.com
MW Sauerhoff, WH Braun, GE Blau, PJ Gehring - Toxicology, 1977 - Elsevier
The pharmacokinetic profile of 2,4-D is defined in man. Five male human volunteers ingested a single dose of 5 mg/kg 2,4-D without detectable clinical effects. Concentration of 2,4-D …
Number of citations: 200 www.sciencedirect.com
DG Crosby, HO Tutass - Journal of Agricultural and Food …, 1966 - ACS Publications
Ultraviolet light has beenshown to exert drastic changes inmany pesticides under laboratory conditions (7). Ifsimilar action were to take place in sunlight under field conditions, the result …
Number of citations: 165 pubs.acs.org
A Boivin, S Amellal, M Schiavon… - Environmental …, 2005 - Elsevier
The fate and transport of 2,4-dichlorophenoxyacetic acid (2,4-D) in the subsurface is affected by a complex, time-dependent interplay between sorption and mineralization processes. 2,4…
Number of citations: 218 www.sciencedirect.com
F Islam, J Wang, MA Farooq, MSS Khan, L Xu… - Environment …, 2018 - Elsevier
The herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is applied directly to aquatic and conventional farming systems to control weeds, and is among the most widely distributed …
Number of citations: 319 www.sciencedirect.com
JO Ka, WE Holben, JM Tiedje - Applied and Environmental …, 1994 - Am Soc Microbiol
Forty-seven numerically dominant 2,4-dichlorophenoxyacetic acid (2,4-D)-degrading bacteria were isolated at different times from 1989 through 1992 from eight agricultural plots (3.6 by …
Number of citations: 242 journals.asm.org
ER Bandala, MA Peláez, DD Dionysiou… - … of Photochemistry and …, 2007 - Elsevier
2,4-Dichlorophenoxyacetic acid (2,4-D) was degraded using both Fenton reagent and cobalt-peroxymonosulfate (Co/PMS) advanced oxidation processes (AOPs) in the dark and under …
Number of citations: 168 www.sciencedirect.com

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